Thieno[3,2-b]pyridine-5-carboxylic acid

Scaffold Hopping Kinase Inhibition CNS Drug Discovery

Many kinase inhibitor programs rely on imprecise heterocyclic building blocks that compromise target engagement. Thieno[3,2-b]pyridine-5-carboxylic acid (CAS 56473-92-8) eliminates this uncertainty through a rigorously defined [3,2-b] regioisomeric form with documented IKKβ and c-Met/VEGFR2 activity. - Enables rapid amide coupling (HATU/EDCI) for parallel synthesis of focused compound libraries. - Predicted pKa 3.9 and LogP 1.99 support brain-penetrant design with reduced P-gp efflux. - Shipped at ≥95% purity with full QC documentation; global delivery from regional stock.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 56473-92-8
Cat. No. B126980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine-5-carboxylic acid
CAS56473-92-8
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1SC=C2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
InChIKeyCWBYTSQAVGCXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine-5-carboxylic Acid (CAS 56473-92-8) for Medicinal Chemistry Procurement


Thieno[3,2-b]pyridine-5-carboxylic acid (CAS 56473-92-8) is a heterocyclic building block belonging to the thienopyridine class, characterized by a fused thiophene and pyridine ring system with a carboxylic acid functional group at the 5-position. It is primarily utilized as a synthetic precursor for generating diverse compound libraries in drug discovery, particularly as a scaffold for kinase inhibitors and for isosteric replacement strategies [1]. Its molecular formula is C8H5NO2S with a molecular weight of 179.20 g/mol, and it is typically supplied at a minimum purity of 95% .

Why Thieno[3,2-b]pyridine-5-carboxylic Acid (CAS 56473-92-8) Cannot Be Replaced by Generic Analogs


Generic substitution of thieno[3,2-b]pyridine-5-carboxylic acid with its structural isomers (e.g., thieno[2,3-b]pyridine-5-carboxylic acid) or isosteres (e.g., furo[3,2-b]pyridine-5-carboxylic acid) is not scientifically valid due to documented differences in molecular recognition, physicochemical properties, and synthetic accessibility. The [3,2-b] regioisomeric form presents a distinct electronic distribution and spatial orientation that influences its binding to biological targets and its reactivity in synthetic transformations, as established by comparative studies in kinase inhibitor and scaffold-hopping programs [1][2].

Quantitative Differentiation Evidence for Thieno[3,2-b]pyridine-5-carboxylic Acid (CAS 56473-92-8) Procurement Decisions


Regioisomeric Scaffold Hopping in CNS Kinase Inhibitors

In a scaffold-hopping program for M1 positive allosteric modulators (PAMs), the thieno[3,2-b]pyridine congener demonstrated retained activity and improved drug-like properties compared to the pyrrolo[2,3-b]pyridine parent and isomeric pyrrolo[3,2-b]pyridine. Specifically, the thieno[3,2-b]pyridine analog exhibited an EC50 in the low nanomolar range and an Emax >80% in M1 PAM assays, with a clearance (CLint) of <15 µL/min/mg in human liver microsomes, indicating metabolic stability suitable for CNS drug development [1].

Scaffold Hopping Kinase Inhibition CNS Drug Discovery

Regioselective Synthesis Yield Advantages for Thieno[3,2-b]pyridine Scaffold Construction

A three-step synthesis of thieno[3,2-b]pyridine derivatives via regioselective lithiation of 3-methylthiopyridine achieved overall yields of 17–34% [1]. In contrast, comparable routes to thieno[2,3-b]pyridine analogs often require lengthier sequences and suffer from lower yields (<15%) due to less favorable regioselectivity in the key cyclization step [2].

Synthetic Efficiency Regioselective Lithiation Heterocyclic Synthesis

Physicochemical Property Differentiation for Formulation and DMPK Optimization

Thieno[3,2-b]pyridine-5-carboxylic acid exhibits a predicted pKa of 3.9 (acidic) and a LogP of 1.99, conferring a distinct ionization profile compared to its isostere furo[3,2-b]pyridine-5-carboxylic acid (pKa ~2.5, LogP ~1.2) . This difference of 1.4 pKa units significantly impacts solubility and permeability at physiological pH, with the thieno analog remaining predominantly ionized at pH 7.4 (99.9% ionized) versus the furo analog (>99.99% ionized), potentially affecting oral bioavailability and CNS penetration [1].

Physicochemical Properties Drug-like Properties pKa and LogP

Procurement Cost and Availability Advantages Over Closest Regioisomer

Commercial pricing data from CymitQuimica indicates that Thieno[3,2-b]pyridine-5-carboxylic acid (95% purity) is available for €883.00 per unit, while its regioisomer Thieno[2,3-b]pyridine-5-carboxylic acid (98% purity) is priced between €82.00 and €4,890.00 depending on quantity, with typical small-scale pricing around €88.00–€101.00 . However, the [3,2-b] isomer is more widely stocked by CROs and chemical suppliers, reducing lead times and enabling larger-scale procurement for hit-to-lead programs .

Procurement Economics Supply Chain Heterocyclic Building Blocks

Biological Activity of Thieno[3,2-b]pyridine Scaffold in Kinase Inhibition

A novel thienopyridine series was established as IκB kinase-beta (IKKβ) inhibitors following a high-throughput screen. The thieno[3,2-b]pyridine core was identified as a privileged scaffold, with optimized analogs demonstrating IC50 values in the low micromolar range (e.g., 0.8–2.5 µM) and >10-fold selectivity over related kinases (IKKα, TBK1) [1]. While direct comparator data for the 5-carboxylic acid derivative is limited, the core scaffold's validated kinase inhibition profile provides a clear starting point for SAR expansion [2].

Kinase Inhibitor Anticancer IKK-beta

Thermal Stability and Storage Advantages Over Ester Prodrugs

Thieno[3,2-b]pyridine-5-carboxylic acid exhibits a melting point of 201.5–202.0 °C and a boiling point of 397.4±22.0 °C (predicted) [1]. This high thermal stability allows for long-term storage at room temperature without degradation, unlike its methyl ester analog (CAS 159084-44-3), which is prone to hydrolysis under ambient humidity and requires refrigerated storage [2]. The acid form can be readily converted to amides or esters via standard coupling chemistry, offering greater synthetic versatility while maintaining storage stability.

Chemical Stability Storage Conditions Building Block Handling

Optimal Use Cases for Thieno[3,2-b]pyridine-5-carboxylic Acid (CAS 56473-92-8) in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit-to-Lead Optimization

Employ Thieno[3,2-b]pyridine-5-carboxylic acid as a core scaffold for generating focused libraries of kinase inhibitors, leveraging its validated activity against IKKβ and c-Met/VEGFR2 kinases. The carboxylic acid handle enables rapid amide coupling to introduce diverse amine substituents, while the [3,2-b] regioisomeric form ensures optimal binding to the ATP pocket of kinases, as demonstrated in comparative scaffold-hopping studies [1][2].

CNS Penetrant Candidate Synthesis

Utilize the thieno[3,2-b]pyridine core in CNS drug discovery programs due to its favorable balance of potency and metabolic stability. The predicted pKa of 3.9 and LogP of 1.99 support adequate passive permeability and reduced P-gp efflux, making it a suitable starting point for developing brain-penetrant kinase inhibitors or GPCR modulators [1].

Regioselective Building Block for Parallel Synthesis

Incorporate Thieno[3,2-b]pyridine-5-carboxylic acid into parallel synthesis workflows for generating diverse compound collections. The carboxylic acid group allows for high-yielding amide bond formation using standard coupling reagents (e.g., HATU, EDCI), and the high melting point (201.5–202.0 °C) ensures easy handling and accurate dispensing on automated synthesis platforms [1][2].

Physicochemical Property Optimization in Lead Series

Replace less favorable heteroaromatic carboxylic acids (e.g., furo[3,2-b]pyridine-5-carboxylic acid) with the thieno analog to fine-tune pKa and LogP. The 1.4-unit higher pKa and 0.8-unit higher LogP compared to the furo isostere can improve permeability and reduce hERG liability while maintaining solubility, as supported by physicochemical property comparisons [1][2].

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